molecular formula C13H16N2O3 B3254253 4-Cbz-3-methyl-piperazin-2-one CAS No. 234098-62-5

4-Cbz-3-methyl-piperazin-2-one

Cat. No.: B3254253
CAS No.: 234098-62-5
M. Wt: 248.28 g/mol
InChI Key: QGOPZRYPDFSHOY-UHFFFAOYSA-N
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Description

4-Cbz-3-methyl-piperazin-2-one (CAS: 234098-62-5) is a piperazin-2-one derivative featuring a carbobenzyloxy (Cbz) protecting group at the 4-position and a methyl substituent at the 3-position of the piperazine ring . The Cbz group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide chemistry and pharmaceutical intermediates. The compound exists in enantiomeric forms: (R)-4-Cbz-3-methyl-piperazin-2-one (CAS: 1373232-19-9) and (S)-4-Cbz-3-methyl-piperazin-2-one (CAS: 1373232-22-4), which are critical for stereoselective synthesis . Its molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 236.28 g/mol.

Properties

IUPAC Name

benzyl 2-methyl-3-oxopiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10-12(16)14-7-8-15(10)13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOPZRYPDFSHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cbz-3-methyl-piperazin-2-one typically involves the protection of the piperazine nitrogen with a carbobenzoxy group, followed by the introduction of a methyl group at the 3-position of the piperazine ring. One common method involves the reaction of piperazine with benzyl chloroformate to form the carbobenzoxy-protected piperazine. This intermediate is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Cbz-3-methyl-piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the carbobenzoxy protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group and the carbobenzoxy-protected nitrogen.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cbz-3-methyl-piperazin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to bioactive molecules.

    Medicine: It serves as a building block in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cbz-3-methyl-piperazin-2-one is primarily related to its role as an intermediate in the synthesis of bioactive molecules. It acts by providing a protected piperazine moiety that can be selectively deprotected and functionalized to yield the desired pharmacologically active compounds. The carbobenzoxy group protects the nitrogen atom during synthetic transformations, allowing for selective reactions at other positions on the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of piperazin-2-one derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Key Features
4-Cbz-3-methyl-piperazin-2-one 4-Cbz, 3-methyl 236.28 Chiral center; Cbz group enhances stability during synthesis
4-[(3-Aminophenyl)methyl]piperazin-2-one 4-(3-aminophenylmethyl) 205.26 Free amine group; potential for further functionalization
(3R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one 3-(4-fluoro-2-methylphenyl) 208.23 Fluorine substituent increases electronegativity and metabolic stability
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one Complex aryl and chlorophenyl groups 476.98 Demonstrated anti-ischaemic activity; crystallographic characterization
Key Observations:
  • Cbz vs. Aryl Groups : The Cbz group in this compound acts as a protective moiety, whereas aryl groups (e.g., in and ) directly contribute to pharmacological activity.
  • Chirality : The (R) and (S) enantiomers of this compound highlight the importance of stereochemistry in drug design, as enantiomers may exhibit divergent biological interactions .
  • Fluorine Substitution : The fluorine atom in (3R)-3-(4-fluoro-2-methylphenyl)piperazin-2-one enhances lipophilicity and resistance to oxidative metabolism, a common strategy in medicinal chemistry .

Physicochemical and Pharmacokinetic Properties

  • Crystallinity: highlights the monoclinic crystal structure of a related compound, underscoring the role of crystallography in validating synthetic products .

Biological Activity

4-Cbz-3-methyl-piperazin-2-one is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features lend it various pharmacological properties, making it a subject of interest for drug development and therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 234098-62-5
  • Molecular Formula : C12_{12}H16_{16}N2_{2}O

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. It has been studied for its potential as an antagonist for chemokine receptors, specifically CXCR4, which plays a critical role in HIV entry into cells. The compound's ability to inhibit CXCR4-mediated signaling pathways has been demonstrated in several studies, indicating its promise as an antiviral agent .

Antiviral Activity

This compound exhibits significant antiviral properties, particularly against HIV. In vitro assays have shown that this compound can inhibit the entry of X4 HIV-1 strains into host cells with IC50_{50} values in the low nanomolar range (6–20 nM). The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring significantly affect its potency .

Anticancer Properties

Research has also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines by inhibiting specific cyclin-dependent kinases (CDKs), thus disrupting cell cycle progression. This mechanism is critical for developing new cancer therapies targeting CDK pathways.

Antimicrobial Activity

The compound's derivatives have demonstrated broad-spectrum antimicrobial activity, showing effectiveness against various bacterial strains. The piperazine moiety is known to enhance membrane permeability, which may contribute to its antimicrobial efficacy.

Study 1: CXCR4 Antagonism

In a study investigating a series of substituted piperazines, this compound was identified as a potent CXCR4 antagonist. The study highlighted the importance of substituent position and stereochemistry on the piperazine ring, which significantly influenced the compound's activity against HIV .

CompoundIC50_{50} (nM)Target
This compound6–20CXCR4
Compound A50CXCR4
Compound B100CXCR4

Study 2: Anticancer Activity

Another study focused on the compound's ability to inhibit CDKs in various cancer cell lines. Results indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.

Cell LineTreatment Concentration (µM)Viability (%)
MCF71045
HeLa530
A5492025

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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